N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide
Description
This molecule belongs to the piperidine-carboxamide family, characterized by a tert-butyl group at the piperidine nitrogen and a benzamido-methyl substituent. The 4-(trifluoromethyl)benzamido moiety introduces strong electron-withdrawing properties, which may enhance metabolic stability and binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-tert-butyl-4-[[[4-(trifluoromethyl)benzoyl]amino]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26F3N3O2/c1-18(2,3)24-17(27)25-10-8-13(9-11-25)12-23-16(26)14-4-6-15(7-5-14)19(20,21)22/h4-7,13H,8-12H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKMJJVZLIYMKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-4-((4-(trifluoromethyl)benzamido)methyl)piperidine-1-carboxamide is a synthetic compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Ring : The piperidine core is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of the tert-Butyl Group : This is typically achieved via alkylation using tert-butyl halides.
- Attachment of the Benzamido Moiety : An amide coupling reaction, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), is employed to attach the benzamido group.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, pyrrole benzamide derivatives demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . Although specific data for the target compound is limited, it is hypothesized that similar structural features may confer comparable antimicrobial efficacy.
Anti-inflammatory Effects
The compound's structural analogs have been evaluated for anti-inflammatory activities. For example, derivatives with similar piperidine structures showed inhibition of cyclooxygenase (COX) enzymes, which are critical mediators in inflammatory processes. IC50 values for these analogs ranged from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, indicating potential therapeutic applications in inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:
- Substituents on the Benzamido Group : The presence of electron-withdrawing groups (like trifluoromethyl) can enhance potency by increasing lipophilicity and receptor binding affinity.
- Piperidine Ring Modifications : Variations in the piperidine structure can affect conformational flexibility and interaction with biological targets.
Case Study 1: Antimicrobial Screening
In a recent study, a series of piperidine derivatives were screened for antimicrobial activity against various bacterial strains. The results indicated that modifications in the benzamido moiety significantly impacted the MIC values, suggesting that this compound could exhibit enhanced antibacterial properties compared to its unmodified counterparts .
Case Study 2: In Vivo Anti-inflammatory Testing
Another study investigated the anti-inflammatory effects of related compounds in animal models. The findings revealed that certain piperidine derivatives significantly reduced paw edema in carrageenan-induced inflammation assays, supporting their potential as anti-inflammatory agents .
Data Tables
| Compound Name | Structure | MIC (μg/mL) | IC50 COX-1 (μM) | IC50 COX-2 (μM) |
|---|---|---|---|---|
| This compound | TBD | TBD | TBD | TBD |
| Pyrrole Benzamide Derivative A | Structure | 3.12 | 19.45 | 42.1 |
| Pyrrole Benzamide Derivative B | Structure | 12.5 | 26.04 | 31.4 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and physicochemical properties of analogous compounds:
*Calculated based on molecular formula.
Key Observations:
Synthetic Pathways: tert-butyl piperidine-carboxylate intermediates are common precursors. For example, tert-butyl 4-aminopiperidine-1-carboxylate () is used to install substituents via amidation or sulfonylation . The target compound’s synthesis would likely follow steps similar to CAS 1235635-92-3 (), substituting 3-cyanobenzoyl chloride with 4-(trifluoromethyl)benzoyl chloride .
Physicochemical Data Limitations :
- Most analogs lack empirical data for melting/boiling points, solubility, or stability (e.g., CAS 1797793-58-8, CAS 1235635-92-3) . This is typical for early-stage research compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
